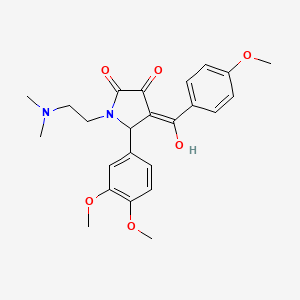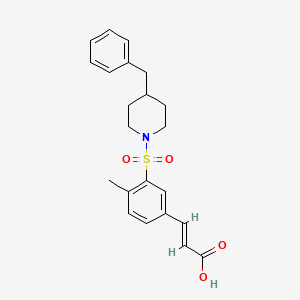![molecular formula C22H25N5O4 B3008644 Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate CAS No. 878716-47-3](/img/no-structure.png)
Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized and explored for its antibacterial activity. This research demonstrates the potential of such compounds in developing new antibiotics (Al-badrany, Mohammed, & Alasadi, 2019).
Structural and Chemical Analysis
- Studies on similar compounds, like N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea ethyl acetate solvate, have focused on their crystal structure and chemical bonding, which is crucial for understanding their pharmacological potential (Imhof, 2007).
Antitumor Activities
- The use of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate in synthesizing various derivatives with antitumor activities highlights the potential of related compounds, like Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate, in cancer research (Mohareb & Gamaan, 2018).
Chemical Interactions and Synthesis
- Research on the interaction of 1,2-Diaminoimidazoles with Ethoxymythelene-Containing Compounds has been significant in understanding the chemical behavior of imidazole derivatives, which can be extrapolated to understand the properties of Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate (Dmitry et al., 2015).
Novel Syntheses and Derivatives
- The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, through reactions involving related compounds, showcases the versatility of imidazole derivatives in producing a wide range of potentially bioactive molecules (Goli-Garmroodi et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate involves the condensation of 2-phenylethylamine with 2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid, followed by alkylation with ethyl bromoacetate and subsequent cyclization with trimethyl orthoformate.", "Starting Materials": [ "2-phenylethylamine", "2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid", "ethyl bromoacetate", "trimethyl orthoformate" ], "Reaction": [ "Step 1: Condensation of 2-phenylethylamine with 2,4-dioxo-1,3,5-trihydroimidazole-8-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Alkylation of the amide intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the corresponding ester intermediate.", "Step 3: Cyclization of the ester intermediate with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate." ] } | |
CAS RN |
878716-47-3 |
Product Name |
Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate |
Molecular Formula |
C22H25N5O4 |
Molecular Weight |
423.473 |
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C22H25N5O4/c1-5-31-17(28)13-26-20(29)18-19(24(4)22(26)30)23-21-25(14(2)15(3)27(18)21)12-11-16-9-7-6-8-10-16/h6-10H,5,11-13H2,1-4H3 |
InChI Key |
MCCBFNZCFNYDEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CCC4=CC=CC=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)
![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)


![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)





![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)